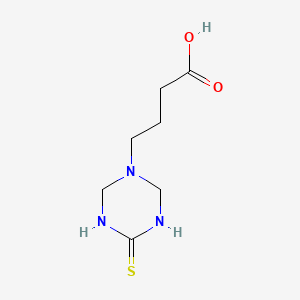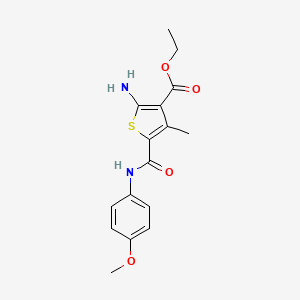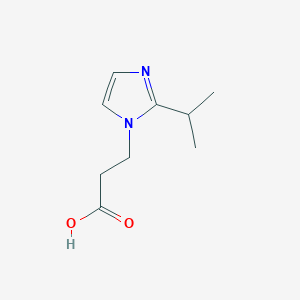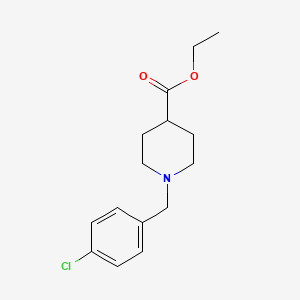
4-(2-Chlorophenyl)benzaldehyde
Übersicht
Beschreibung
4-(2-Chlorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9ClO . It appears as a light-yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of 4-(2-Chlorophenyl)benzaldehyde and its derivatives has been a subject of interest in recent years due to their pharmacological potential . A typical reaction of benzaldehyde with phosphonate carbanion yielded chalcones . Another synthesis method involves the reaction of acetophenonethiazole with p-nitrobenzaldehyde .Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenyl)benzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 216.663 Da and the monoisotopic mass is 216.034195 Da .Chemical Reactions Analysis
Chalcones, which can be synthesized from 4-(2-Chlorophenyl)benzaldehyde, have shown an array of pharmacological and biological effects . They have two aromatic rings that are linked by an aliphatic three-carbon chain and contain the reactive keto-ethylenic group .Physical And Chemical Properties Analysis
4-(2-Chlorophenyl)benzaldehyde has a melting point of 115-118°C and a predicted boiling point of 354.3±25.0 °C . Its predicted density is 1.214±0.06 g/cm3 . It is a solid substance with a pale yellow color .Wissenschaftliche Forschungsanwendungen
Synthesis of Chalcones
The compound can be used in the synthesis of chalcones . Chalcones are an important class of organic compounds with two aromatic rings linked by an aliphatic three-carbon chain . They have shown a wide array of pharmacological and biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Precursor for Flavonoids and Isoflavonoids
Chalcones, which can be synthesized from this compound, can be designed as precursors for flavonoids and isoflavonoids . These are important classes of compounds with various biological activities.
Synthesis of Heterocyclic Rings
Chalcones can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .
Antibacterial Activity
A series of biphenyl and dibenzofuran derivatives, which can be synthesized from this compound, exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Antimicrobial Agents
The compound can be used in the synthesis of potential antimicrobial agents against antibiotic-resistant bacteria . This is particularly important given the escalating prevalence of antibiotic-resistant bacteria, which has led to a serious global public health problem .
Pharmaceutical Structures
Chalcones can act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted . This opens up possibilities for the development of new drugs with diverse structures.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYZSDMJRFWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362749 | |
| Record name | 4-(2-Chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39802-78-3 | |
| Record name | 4-(2-Chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)


![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)







